An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid
An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
(+)-Di-p-toluoyl-D-tartaric acid is a chiral resolving agent of significant importance in the fields of organic chemistry and pharmacology. Its ability to separate enantiomers makes it an invaluable tool in the synthesis of optically active compounds, particularly for the development of pharmaceuticals where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in chiral resolution.
Core Properties and Specifications
(+)-Di-p-toluoyl-D-tartaric acid is a white to off-white crystalline powder. It is commercially available in both anhydrous and monohydrate forms, with the latter being more common. The presence of water of crystallization can influence its physical properties and applications.
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₈ (anhydrous) |
| C₂₀H₁₈O₈·H₂O (monohydrate)[1] | |
| Molecular Weight | 386.36 g/mol (anhydrous)[2] |
| 404.37 g/mol (monohydrate)[1] | |
| Melting Point | 169-171 °C (decomposes)[3] |
| 160-166 °C (monohydrate)[1] | |
| Optical Rotation [α]D²⁰ | +138 ± 2º (c=1% in EtOH)[1] |
| Appearance | White to off-white powder[1] |
| CAS Number | 32634-68-7 (anhydrous) |
| 71607-31-3 (monohydrate)[1] |
Synthesis of (+)-Di-p-toluoyl-D-tartaric Acid
The most common synthetic route to (+)-Di-p-toluoyl-D-tartaric acid involves the esterification of D-tartaric acid with p-toluoyl chloride.[4] Variations in catalysts, solvents, and reaction conditions have been developed to optimize yield and purity.
General Synthetic Workflow:
Caption: General synthesis workflow for (+)-Di-p-toluoyl-D-tartaric Acid.
Experimental Protocol: Synthesis via Anhydride Intermediate
This method, adapted from patented procedures, utilizes a catalyst to improve efficiency and yield.[5]
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Reaction Setup: To a suitable reactor, add D-tartaric acid (1 part by weight) and toluene as the solvent.
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Catalyst Addition: Under agitation, add a catalytic amount of copper sulfate (0.001-0.1 parts).
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Reagent Addition: Slowly add p-toluoyl chloride (1-3 parts) to the reaction mixture.
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Reaction: Maintain the reaction for approximately 6 hours.
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Isolation of Anhydride: The resulting mixture is centrifuged to isolate the solid (+)-Di-p-toluoyl-D-tartaric anhydride.
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Hydrolysis: The isolated anhydride is then hydrolyzed by adding an equivalent amount of water in toluene. The mixture is heated to reflux for about 5 hours.
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Product Isolation: After cooling, the crystalline product, (+)-Di-p-toluoyl-D-tartaric acid, is isolated by filtration.
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Drying: The product is washed with the reaction solvent and dried. This method reports yields exceeding 95%.[5]
Application in Chiral Resolution
The primary application of (+)-Di-p-toluoyl-D-tartaric acid is in the separation of racemic mixtures, particularly of amines, through the formation of diastereomeric salts.[4] The differing solubilities of these salts allow for their separation by fractional crystallization.
Mechanism of Chiral Resolution:
The fundamental principle involves an acid-base reaction between the chiral acid (resolving agent) and a racemic base. This reaction forms two diastereomeric salts with distinct physical properties, most notably solubility.
Caption: Logical workflow for chiral resolution using diastereomeric salt formation.
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen
A study has demonstrated the effective use of (+)-Di-p-toluoyl-D-tartaric acid for the enantioseparation of racemic ibuprofen.[6]
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Salt Formation: A mixture of racemic ibuprofen and (+)-Di-p-toluoyl-D-tartaric acid is dissolved in a suitable organic solvent, such as a mixture of acetonitrile and isopropanol.
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Precipitation: The solution is allowed to stand, promoting the precipitation of the diastereomeric salt of (S)-(+)-ibuprofen with (+)-Di-p-toluoyl-D-tartaric acid, which is less soluble.
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Filtration: The precipitate is separated from the mother liquor by filtration. The filtrate is enriched in the (R)-(-)-ibuprofen diastereomeric salt.
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Liberation of Enantiomers: The separated diastereomeric salt is treated with an acid to liberate the pure (S)-(+)-ibuprofen. The enantiomer from the filtrate can be recovered similarly.
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Analysis: The enantiomeric purity of the separated ibuprofen is determined using techniques such as HPLC.
Other Applications
Beyond its primary role in chiral resolution, (+)-Di-p-toluoyl-D-tartaric acid and its derivatives are utilized in other areas:
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Asymmetric Synthesis: It can serve as a chiral auxiliary, guiding the stereochemical outcome of a chemical reaction.[1]
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Analytical Chemistry: It is employed in analytical methods like chromatography to enhance the separation and identification of complex mixtures.[1]
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Food Industry: It has been explored for its potential to modify flavor profiles and act as a stabilizer in certain food products.[1]
Safety and Handling
(+)-Di-p-toluoyl-D-tartaric acid is an irritant. It is known to cause skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Wash hands thoroughly after handling.[2] Store in a cool, dark place.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (+)-Di-p-toluoyl-D-tartaric Acid 32634-68-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,3-Di-O-para-toluoyl-D-tartaric acid | 32634-68-7 [chemicalbook.com]
- 4. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 5. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
